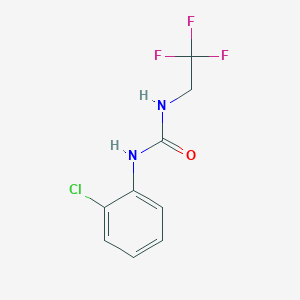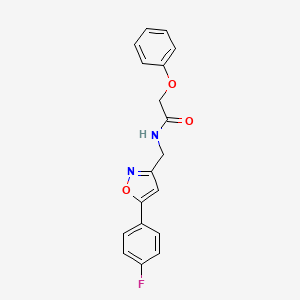![molecular formula C11H13N3S2 B2488748 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine CAS No. 383146-89-2](/img/structure/B2488748.png)
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancer.
Scientific Research Applications
Antiallergy Activity
The compound has shown significant promise in the domain of allergy treatment. Notably, derivatives of this compound, particularly those in the 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine series, demonstrated a 100% inhibition in the rat passive cutaneous anaphylaxis (PCA) test, indicating strong potential for treating allergic reactions (Connor et al., 1984).
Antihypertensive Properties
Various derivatives of the compound have been synthesized and evaluated for their antihypertensive effects. The thieno[2,3-d]pyrimidine-2,4-diones, in particular, showed potent oral antihypertensive activity in spontaneously hypertensive rats (SHR), suggesting their potential use in managing hypertension (Russell et al., 1988).
Antihyperlipaemic Activity
A series of 2-substituted thieno[2,3-d]pyrimidin-4-(3H)ones demonstrated notable antihyperlipaemic activity in various animal models, making them potential candidates for treating conditions like high cholesterol and triglycerides (Shishoo et al., 1990).
Anti-inflammatory Activities
Derivatives of this compound, particularly in the thiazolo[3,2-a]pyrimidine series, exhibited moderate anti-inflammatory activity, which was comparable to indomethacin at certain dosages. This indicates its potential application in the treatment of inflammatory diseases (Tozkoparan et al., 1999).
Anticancer Activity
The compound has shown significant potential in cancer therapy, particularly in the treatment of metastatic triple-negative breast cancer. Derivatives of this compound demonstrated selective inhibition of vascular endothelial growth factor receptor 3 (VEGFR3), which is crucial in tumor angiogenesis and metastasis. This points to its potential application in cancer treatment (Li et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is the enzyme phosphodiesterase 4 (PDE4) . PDE4 is a critical enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a significant role in various cellular processes .
Mode of Action
This compound acts as an inhibitor of PDE4 . By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . The elevated cAMP levels can then influence various cellular processes, including inflammation and immune response .
Biochemical Pathways
The action of this compound primarily affects the cAMP-dependent pathway . By inhibiting PDE4 and thus increasing cAMP levels, it modulates the activity of protein kinase A (PKA), a key enzyme in this pathway . PKA, in turn, can phosphorylate a variety of target proteins, leading to changes in cell function .
Result of Action
The result of the action of this compound is the modulation of cellular processes controlled by cAMP . This can lead to a variety of effects, depending on the specific cell type and context. For example, in immune cells, increased cAMP levels can suppress inflammatory responses .
Future Directions
The future directions for research on “2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine” and related compounds could include further optimization and evaluation of their PDE4 inhibitory properties . Additionally, the development of new EZH2 inhibitors could be an attractive direction for future research .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine has been shown to interact with enzymes such as PDE4 . It has been designed as a potential inhibitor of PDE4, showing promising inhibitory properties . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells have been studied in the context of its inhibitory effects on PDE4 . It has been shown to inhibit PDE4D in vitro and cause dose-dependent inhibition of TNF-α . This suggests that the compound may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to enzymes such as PDE4 . This binding interaction leads to the inhibition of the enzyme, which can result in changes in gene expression .
properties
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-15-11-12-9(14-5-2-3-6-14)8-4-7-16-10(8)13-11/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXISDQJIIHOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)


![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)
![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)